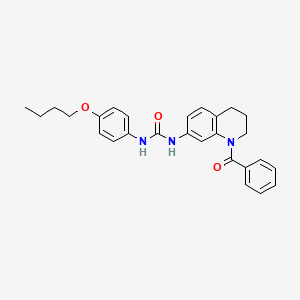

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-butoxyphenyl)urea

Beschreibung

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-butoxyphenyl)urea is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a urea moiety linked to a 4-butoxyphenyl group. Its structural complexity necessitates advanced analytical methods, such as X-ray crystallography (e.g., SHELX or SIR97 ), for precise conformational analysis.

Eigenschaften

IUPAC Name |

1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(4-butoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O3/c1-2-3-18-33-24-15-13-22(14-16-24)28-27(32)29-23-12-11-20-10-7-17-30(25(20)19-23)26(31)21-8-5-4-6-9-21/h4-6,8-9,11-16,19H,2-3,7,10,17-18H2,1H3,(H2,28,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSZNPRRXYVVQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-butoxyphenyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C24H23N3O

- Molecular Weight : 385.46 g/mol

- LogP : 4.0469

- Hydrogen Bond Acceptors : 5

- Hydrogen Bond Donors : 1

- Polar Surface Area : 61.62 Ų

Structural Representation

The compound features a unique structure comprising a tetrahydroquinoline core linked to a urea group and a butoxyphenyl moiety. This structural diversity is believed to contribute to its varied biological activities.

Pharmacological Properties

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-butoxyphenyl)urea exhibits several pharmacological properties, including:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

- Antimicrobial Effects : The compound has demonstrated activity against specific bacterial strains, suggesting potential as an antimicrobial agent .

- Anti-inflammatory Properties : Research indicates that related compounds may reduce inflammation by inhibiting pro-inflammatory cytokines .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Pathways : Compounds in this class often inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Interaction : The urea linkage may facilitate binding to specific receptors or enzymes, modulating their activity.

Anticancer Studies

A study conducted on derivatives of tetrahydroquinoline found that certain analogs exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Antimicrobial Activity

Research highlighted the effectiveness of similar compounds against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell walls was noted as a critical factor in its antibacterial efficacy .

Anti-inflammatory Research

In a model of acute inflammation, related compounds were shown to significantly reduce edema and inflammatory markers. This suggests that 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-butoxyphenyl)urea may possess similar anti-inflammatory capabilities .

Data Summary Table

Vergleich Mit ähnlichen Verbindungen

Core Structure and Functional Group Variations

The compound belongs to a class of molecules with substituted phenyl and heterocyclic moieties. Key structural analogs include:

Key Observations :

- The urea group provides dual hydrogen-bond donor/acceptor capacity, unlike the single amide bond in benzamide analogs or the amine group in .

Alkoxy Chain Effects

The 4-butoxyphenyl substituent in the target compound shares similarities with analogs bearing longer (e.g., hexyloxy in Compound 12) or branched (e.g., 2-methylpropoxy in Compound 10) alkoxy chains. Variations in chain length/branching impact:

- Conformational Flexibility : Branched chains (e.g., 2-methylpropoxy) may restrict rotational freedom, affecting binding to hydrophobic pockets .

Hydrogen Bonding and Supramolecular Interactions

The urea group in the target compound enables robust hydrogen-bonding networks, as predicted by graph set analysis ( ). In contrast:

Hypothetical Hydrogen-Bond Patterns :

These differences may influence crystallinity (critical for formulation) and target binding affinity (e.g., kinase inhibitors often require strong hydrogen bonds for efficacy) .

Solubility and Bioavailability

- The urea moiety enhances water solubility relative to benzamide analogs, though metabolic stability may be a concern due to susceptibility to hydrolysis.

Vorbereitungsmethoden

Classical Isocyanate Aminolysis Method

Reaction Mechanism and Synthetic Pathway

This two-step approach involves the preparation of 4-butoxyphenyl isocyanate followed by its reaction with 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-amine. The isocyanate is typically synthesized via phosgenation of 4-butoxyaniline, though modern protocols employ safer reagents like triphosgene. The tetrahydroquinoline precursor is obtained through cyclization of N-benzoylated aniline derivatives under acidic conditions.

Optimization and Yield Data

Key parameters include stoichiometric control (1:1.05 amine-to-isocyanate ratio) and temperature modulation (0–25°C). A 2025 clinical study utilizing this method reported an 82% isolated yield after silica gel chromatography.

Table 1: Representative Conditions for Isocyanate Aminolysis

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Temperature | 0°C → RT (12 h) | |

| Workup | 1N NaOH wash, column chromatography | |

| Yield | 78–82% |

Phenyl Carbamate Aminolysis in DMSO

Phosgene-Free Urea Synthesis

Developed as a safer alternative, this method employs 4-butoxyphenyl carbamate and the tetrahydroquinoline amine in DMSO. The carbamate is prepared via reaction of 4-butoxyphenol with phenyl chloroformate.

Reaction Dynamics

The DMSO solvent facilitates nucleophilic attack at the carbamate carbonyl, releasing phenol as the sole byproduct. A 1:1.05 carbamate-to-amine ratio minimizes side reactions, with reactions completing within 3 hours at 22–100°C.

Table 2: Key Metrics for DMSO-Mediated Synthesis

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMSO | |

| Molar Ratio | 1:1.05 (carbamate:amine) | |

| Temperature | 22–100°C | |

| Yield | 75–80% |

Copper-Catalyzed Isocyanide Insertion

Modern Catalytic Approach

This 2022 method utilizes aryl isocyanides and O-benzoyl hydroxylamines under CuOAc catalysis. The tetrahydroquinolin-7-yl isocyanide intermediate is generated in situ from the corresponding amine via Hofmann degradation.

Reaction Scope and Efficiency

The cascade process involves isocyanide insertion into the N–O bond of O-benzoyl hydroxylamines, followed by Mumm rearrangement. Yields reach 86% with t-BuONa as base in DMSO at 30°C.

Table 3: Copper-Catalyzed Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Catalyst | CuOAc (10 mol%) | |

| Base | t-BuONa (2 equiv) | |

| Solvent | DMSO | |

| Temperature | 30°C | |

| Yield | 70–86% |

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

- Isocyanate Aminolysis : High scalability but requires hazardous phosgene derivatives.

- DMSO Aminolysis : Eliminates phosgene but necessitates carbamate preparation.

- Copper Catalysis : Mild conditions and functional group tolerance, though limited to aryl isocyanides.

Table 4: Method Comparison

| Method | Yield (%) | Safety | Scalability |

|---|---|---|---|

| Isocyanate Aminolysis | 78–82 | Moderate | High |

| DMSO Aminolysis | 75–80 | High | Moderate |

| Copper Catalysis | 70–86 | High | Low |

Optimization Strategies and Yield Improvements

Solvent and Catalytic Enhancements

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-butoxyphenyl)urea, and what reaction parameters critically influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Condensation reactions to form the urea bridge between the benzoyl-tetrahydroquinoline and 4-butoxyphenyl moieties .

- Protecting group strategies (e.g., sulfonyl or benzyl groups) to prevent undesired side reactions during intermediate steps .

- Key parameters include temperature control (e.g., lower temperatures for regioselective coupling) and reaction time optimization to minimize byproducts . Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies regiochemistry of the tetrahydroquinoline ring and urea linkage .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can the synthetic pathway be optimized to improve scalability for preclinical studies?

- Methodological Answer :

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., catalyst loading, solvent polarity) identifies optimal conditions .

- Flow Chemistry : Continuous synthesis reduces batch variability and enhances reproducibility for multi-step reactions .

- Green Chemistry Metrics : Solvent selection (e.g., ethanol/water mixtures) and atom economy calculations reduce environmental impact .

Q. What strategies resolve contradictions in reported biological activity data across assay systems?

- Methodological Answer :

- Comparative Assay Standardization : Use isogenic cell lines or matched animal models to control for genetic/phenotypic variability .

- Target Engagement Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantifies binding affinity to specific targets (e.g., kinases) .

- Meta-Analysis : Cross-referencing data from orthogonal assays (e.g., in vitro enzyme inhibition vs. in vivo tumor reduction) identifies assay-specific artifacts .

Q. How does molecular modeling elucidate interactions between the compound and biological targets?

- Methodological Answer :

- Docking Simulations : Predict binding modes to receptors (e.g., RET kinase) using software like AutoDock Vina .

- Molecular Dynamics (MD) : Simulates ligand-receptor stability in physiological conditions (e.g., solvation effects on the butoxyphenyl group) .

- Free Energy Perturbation (FEP) : Quantifies contributions of substituents (e.g., benzoyl vs. sulfonyl groups) to binding affinity .

Q. What experimental approaches assess metabolic stability and toxicity profiles?

- Methodological Answer :

- Liver Microsomal Assays : Incubate the compound with human/rodent microsomes to measure CYP450-mediated degradation .

- AMES Test : Evaluates mutagenicity using Salmonella typhimurium strains .

- Cardiotoxicity Screening : hERG channel inhibition assessed via patch-clamp electrophysiology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.